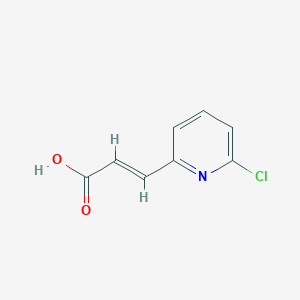
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Wirkmechanismus
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is a selective inhibitor of JAK3, which is a key component of the signaling pathways of cytokines that are involved in immune responses. By inhibiting JAK3, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of autoimmune diseases. It has also been shown to be effective in reducing the number of immune cells in the blood and lymphoid tissues. However, it is important to note that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can also have off-target effects, which may lead to adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is its selectivity for JAK3, which makes it a potent and specific inhibitor of this target. However, this selectivity can also be a limitation, as it may lead to off-target effects. Another limitation is that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid in other autoimmune diseases. Additionally, there is a need for further research on the off-target effects of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid involves the reaction of 6-chloropyridine-2-carboxylic acid with propargyl bromide and triethylamine in dimethylformamide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 3-bromoacrylic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of these diseases.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXROTQDGXJFIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
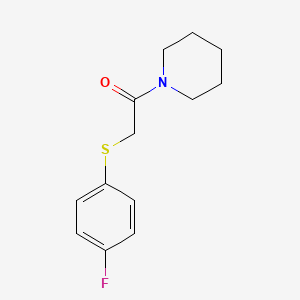
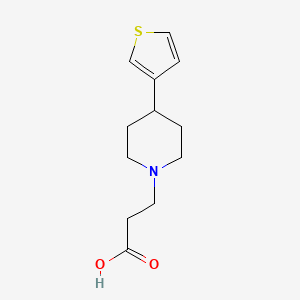
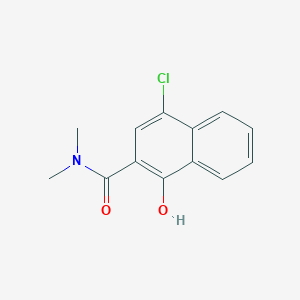
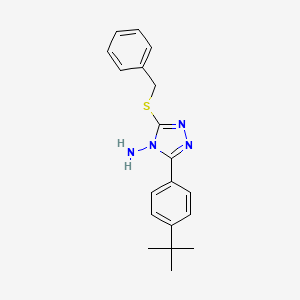
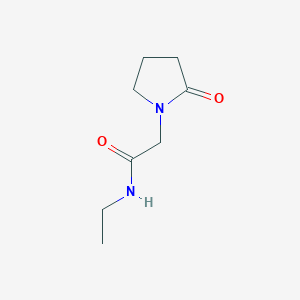
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)